Cyanine5.5 carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

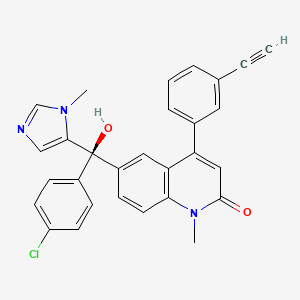

Cyanine5.5 carboxylic acid is a far-red emitting fluorescent dye . It is in the form of a dark blue powder . The dye is non-reactive for most applications and can be used as a control or reference sample, and for instrument calibration .

Molecular Structure Analysis

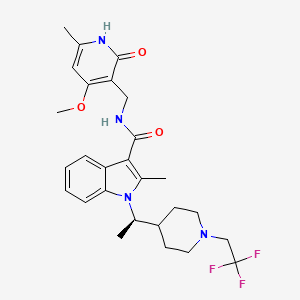

The molecular formula of Cyanine5.5 carboxylic acid is C40H43ClN2O2 . The IUPAC name is 1H-Benz[e]indolium, 2-[5-[3-(5-carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadien-1-yl]-1,1,3-trimethyl- .Physical And Chemical Properties Analysis

Cyanine5.5 carboxylic acid has a molecular weight of 619.23 . It is soluble in organic solvents (DMSO, DMF, dichloromethane), but practically insoluble in water . The dye has an excitation/absorption maximum at 684 nm and an emission maximum at 710 nm .Aplicaciones Científicas De Investigación

Bioconjugation and Metal Chelation : Cyanine dyes with carboxylic acid groups, such as Cyanine5.5 carboxylic acid, have been utilized in various fields due to their bioconjugation capabilities and potential as metal chelators. Their optical properties, such as absorbance and emission maxima, quantum yield, and molecular brightness levels, are significant in determining their effectiveness as fluorescent probes. The acid groups in these dyes act as functional handles, enhancing their applicability in biological and chemical studies (Dost, Gressel, & Henary, 2017).

Single-Molecule Optical Switch : Carbocyanine dyes, including Cy5 variants, demonstrate the capacity to act as efficient reversible single-molecule optical switches. This property is valuable in applications like ultrahigh-density optical data storage. The fluorescent state of these dyes can be restored after apparent photobleaching, which is significant in the study of biological processes and the development of new imaging technologies (Heilemann et al., 2005).

Fluorescent Labeling of Nucleic Acids : Cyanine dyes, including variants like Cy3 and Cy5, are commonly used in fluorescent labeling of DNA and RNA. Their fluorescence efficiency is influenced by the sequence of the nucleic acid they are attached to. This sequence-dependent fluorescence is critical in applications like qPCR, sequencing, and fluorescence in situ hybridization, where accurate and consistent labeling is required (Kretschy & Somoza, 2014).

Bioorthogonal Conjugation : Monofunctional carbocyanine dyes, modified with carboxylic acids, azides, or alkynes, have been developed for biological applications. These dyes exhibit strong near-infrared fluorescence emission and are useful in bioorthogonal labeling schemes, particularly in "click" reactions for cellular imaging and other bioanalytical applications (Shao, Weissleder, & Hilderbrand, 2008).

DNA Dye Aggregate Structures : Cyanine dyes like Cy5 are being explored for their role in exciton delocalization in DNA dye aggregate structures. This application is pertinent to the development of light-harvesting devices and room-temperature quantum computers. The tuning of dye properties such as hydrophilicity/hydrophobicity influences the strength of excitonic coupling in these structures (Meares et al., 2022).

Propiedades

Número CAS |

1449661-34-0 |

|---|---|

Nombre del producto |

Cyanine5.5 carboxylic acid |

Fórmula molecular |

C40H43ClN2O2 |

Peso molecular |

619.25 |

Nombre IUPAC |

1H-Benz[e]indolium, 2-[5-[3-(5-carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadien-1-yl]-1,1,3-trimethyl- |

InChI |

InChI=1S/C40H42N2O2.ClH/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H |

Clave InChI |

UFNAFNWOXFAMSM-UHFFFAOYSA-N |

SMILES |

CC(C1=C(C=CC=C2)C2=CC=C1N/3C)(C)C3=C/C=C/C=C/C4=[N+](CCCCCC(O)=O)C5=CC=C(C=CC=C6)C6=C5C4(C)C.[Cl-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B606794.png)

![6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606797.png)

![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606798.png)

![(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One](/img/structure/B606800.png)

![2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid](/img/structure/B606804.png)

![[2,4-Bis(Oxidanyl)-5-Propan-2-Yl-Phenyl]-(2-Ethoxy-7,8-Dihydro-5~{h}-Pyrido[4,3-D]pyrimidin-6-Yl)methanone](/img/structure/B606805.png)